N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-4-5-18-14-19-10-11-27(23(19)26-22(18)13-16)20-8-6-17(7-9-20)24(28)25-15-21-3-2-12-29-21/h2-9,12-14H,10-11,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKPIDIDRWZTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3C4=CC=C(C=C4)C(=O)NCC5=CC=CO5)C=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps, including the formation of the furan ring, the pyrroloquinoline moiety, and the benzamide group. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrroloquinoline Moiety: This step often involves the condensation of an appropriate amine with a quinoline derivative, followed by cyclization.
Coupling Reactions: The final step involves coupling the furan ring and the pyrroloquinoline moiety with a benzamide group using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The pyrroloquinoline moiety can be reduced to form dihydropyrroloquinoline derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrroloquinoline derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and pyrroloquinoline moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Limitations of Available Evidence
The provided evidence (e.g., ) focuses on a structurally distinct pyrrolo[2,3-d]pyrimidine derivative with diazenyl and sugar-like substituents. Further analysis requires access to proprietary databases or unpublished studies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(furan-2-ylmethyl)-4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide?
- Methodology : Multi-step synthesis typically involves (i) formation of the pyrroloquinoline core via cyclization reactions (e.g., using polyphosphoric acid or AlCl₃ as catalysts ), (ii) coupling with benzamide derivatives using coupling agents like EDCI/DMAP, and (iii) introducing the furan-2-ylmethyl group via nucleophilic substitution or amidation. Solvent choice (e.g., THF or 1,2-dichloroethane) and temperature control (80–120°C) are critical for yield optimization .
- Validation : Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) .
Q. What analytical techniques are essential for structural elucidation and purity assessment?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan methylene protons at δ 4.5–5.0 ppm, quinoline aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable .
Q. What preliminary biological screening assays are suitable for this compound?
- Assays :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases due to the compound’s heterocyclic motifs .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final amidation step?
- Approach :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic intermediates .
- Catalyst Optimization : Use HOBt (hydroxybenzotriazole) to reduce racemization during amide bond formation .
- Temperature Gradients : Perform reactions under reflux (100–120°C) or microwave-assisted synthesis to accelerate kinetics .
- Troubleshooting : Analyze byproducts via LC-MS to identify hydrolysis or dimerization pathways .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
- Strategy :
- DFT Calculations : Compare computed ¹³C NMR chemical shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms or stereochemistry .
- Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals in crowded aromatic regions .
- 2D NMR : Employ HSQC and HMBC to resolve connectivity ambiguities (e.g., furan vs. quinoline ring junctions) .
Q. What experimental designs are recommended to probe the compound’s mechanism of action in cancer cells?
- Design :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis .
- Gene Expression Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) post-treatment .
- Molecular Dynamics Simulations : Model interactions with potential targets (e.g., topoisomerases) to guide mutagenesis studies .
- Validation : CRISPR knockouts of candidate targets to confirm phenotypic rescue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
